N-(2-methyl-1,3-benzothiazol-6-yl)-2-quinolin-8-ylacetamide
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Overview
Description
N-(2-methyl-1,3-benzothiazol-6-yl)-2-quinolin-8-ylacetamide is a complex organic compound that features a benzothiazole ring and a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1,3-benzothiazol-6-yl)-2-quinolin-8-ylacetamide typically involves the condensation of 2-methyl-1,3-benzothiazole with 2-quinolin-8-ylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1,3-benzothiazol-6-yl)-2-quinolin-8-ylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole or quinoline rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Substituted benzothiazole or quinoline derivatives.
Scientific Research Applications
N-(2-methyl-1,3-benzothiazol-6-yl)-2-quinolin-8-ylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-cancer or anti-microbial agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-methyl-1,3-benzothiazol-6-yl)-2-quinolin-8-ylacetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-1,3-benzothiazol-6-yl)-3-oxobutanamide
- N-(2-methyl-1,3-benzothiazol-6-yl)-2-furancarboxamide
Uniqueness
N-(2-methyl-1,3-benzothiazol-6-yl)-2-quinolin-8-ylacetamide is unique due to the presence of both benzothiazole and quinoline rings, which confer distinct chemical and biological properties. This dual-ring structure may enhance its binding affinity to biological targets and improve its stability compared to similar compounds.
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-2-quinolin-8-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-12-21-16-8-7-15(11-17(16)24-12)22-18(23)10-14-5-2-4-13-6-3-9-20-19(13)14/h2-9,11H,10H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMXLIAHUNMRBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)CC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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